molecular formula C10H7ClO4 B2673754 8-Chloro-1-oxoisochromane-3-carboxylic acid CAS No. 1603591-09-8

8-Chloro-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2673754
CAS No.: 1603591-09-8
M. Wt: 226.61
InChI Key: KDPYSHXRPSTNOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “8-Chloro-1-oxoisochromane-3-carboxylic acid” is C10H7ClO4 . The average mass is 226.62 Da .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Compounds structurally related to 8-Chloro-1-oxoisochromane-3-carboxylic acid, such as isochroman derivatives, have been explored for their synthetic utility. For instance, 4-Diazoisochroman-3-imines have been investigated as metal carbene precursors in synthetic applications, leading to various isochromene derivatives through catalysis with Rh(II) complexes. This approach highlights the utility of isochromans in constructing complex molecular frameworks, offering pathways to spirocyclopropane isochroman imines and tetrahydroisochromeno[3,4-b]azepines among others (Ren et al., 2017).

Oxidative Stress and Chlorination Studies

Chlorination and oxidative stress are critical in understanding inflammatory diseases. Research involving chlorinated tyrosines, similar in context to chlorinated isochromans, has provided insights into the detection of hypochlorous acid-modified proteins, which are significant in tissue damage associated with inflammation. This study demonstrates the importance of analyzing chlorinated compounds for understanding biochemical pathways and their implications in health (Chapman et al., 2000).

Photodynamic Therapy and Material Sciences

Chlorins, closely related to isochromans in terms of aromatic and cyclic structures, have been synthesized for potential applications in photodynamic therapy (PDT), showcasing the relevance of chlorinated and carboxylated compounds in medicinal chemistry and material sciences. These compounds are studied for their tissue partitioning and cellular membrane penetration, essential for therapeutic efficacy (O’Neal et al., 2006).

Catalysis and Oxidation Reactions

Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids, including those related to this compound, have been pivotal in synthesizing p-conjugated compounds. These reactions employ palladium, copper, nickel, and silver as catalysts, illustrating the diverse applications of carboxylic acids in forming C-C, C-N, C-P, and C-S bonds, fundamental in organic synthesis and pharmaceuticals (Park & Lee, 2013).

Properties

IUPAC Name

8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPYSHXRPSTNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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